N-((4-(2,5-dimethylphenyl)-5-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
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Description
N-((4-(2,5-dimethylphenyl)-5-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C35H34N6O4S and its molecular weight is 634.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis :
- The synthesis and crystal structure of similar compounds, like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, were analyzed through single crystal X-ray diffraction studies, highlighting the compound's stability and hydrogen bond interactions (Prabhuswamy et al., 2016).
- Similarly, the synthesis, spectral, and X-ray crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was studied, providing insights into the compound's molecular geometries, electronic structures, and nonlinear optical properties (Kumara et al., 2018).
Potential Applications :
- Some studies have investigated the antibacterial activity of related compounds. For example, novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles demonstrated notable antibacterial properties (Aghekyan et al., 2020).
- In the realm of antiviral research, certain derivatives like 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid have been synthesized and identified for their potential applications in medical imaging and biological studies (Kumarasinghe et al., 2009).
Chemical Properties and Interactions :
- The annular tautomerism of related NH-pyrazoles was investigated, providing insights into the compound's tautomerism in solution and solid states, which is essential for understanding its chemical behavior and potential applications (Cornago et al., 2009).
Properties
IUPAC Name |
N-[[4-(2,5-dimethylphenyl)-5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O4S/c1-22-8-11-26(12-9-22)30-19-28(25-13-15-27(44-4)16-14-25)39-41(30)33(42)21-46-35-38-37-32(20-36-34(43)31-6-5-17-45-31)40(35)29-18-23(2)7-10-24(29)3/h5-18,30H,19-21H2,1-4H3,(H,36,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSQPYRLPSQKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=C(C=CC(=C4)C)C)CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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